molecular formula C10H9NS B2718698 8-Quinolinemethanethiol CAS No. 103264-35-3

8-Quinolinemethanethiol

Cat. No.: B2718698
CAS No.: 103264-35-3
M. Wt: 175.25
InChI Key: FINMYCNANOBBTK-UHFFFAOYSA-N
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Description

8-Quinolinemethanethiol is an organic compound with the molecular formula C₁₀H₉NS. It is a derivative of quinoline, where a methanethiol group is attached to the eighth position of the quinoline ring. This compound is known for its distinctive sulfur-containing functional group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinemethanethiol typically involves the introduction of a thiol group to the quinoline ring. One common method is the reaction of 8-chloromethylquinoline with sodium hydrosulfide in the presence of a suitable solvent such as ethanol. The reaction proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 8-Quinolinemethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding quinoline derivative without the thiol group.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Quinolinemethanethiol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific chemical properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 8-Quinolinemethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions or proteins, altering their function. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with thiol-sensitive enzymes and proteins is a key aspect of its activity.

Comparison with Similar Compounds

  • 2-Quinolinemethanethiol
  • 4-Quinolinemethanethiol
  • 6-Quinolinemethanethiol

Comparison: 8-Quinolinemethanethiol is unique due to the position of the thiol group on the quinoline ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity. For example, 2-Quinolinemethanethiol may have different steric and electronic properties compared to this compound, leading to variations in their reactivity and applications.

Properties

IUPAC Name

quinolin-8-ylmethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1-6,12H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINMYCNANOBBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CS)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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